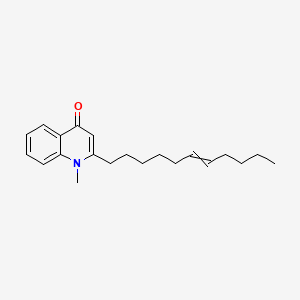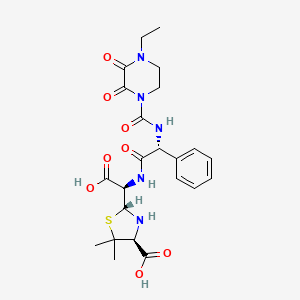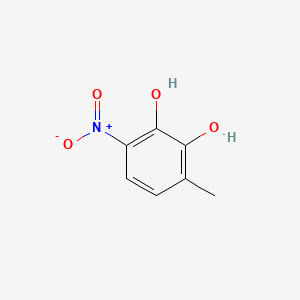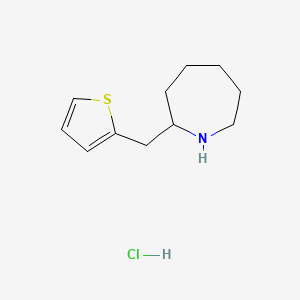
Levomefolic Acid-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium-labeled variant of Levomefolic acid . It is an orally active, brain-penetrant natural active form of folic acid and is one of the most widely used folic acid food supplements . It is also an endogenous active form of folic acid .
Molecular Structure Analysis
The molecular formula of Levomefolic Acid-13C,d3 is 13C C19 2H3 H22 N7 O6 . It has a molecular weight of 463.47 .Wissenschaftliche Forschungsanwendungen
Folate Metabolism Research
Levomefolic Acid-13C,d3 is a metabolite of folic acid and plays a crucial role in folate metabolism . It is the predominant active form of folate found in foods and in the blood circulation, accounting for 98% of folates in human plasma . Researchers use it to study the mechanisms of folate metabolism and its impact on health and disease .
Gene Expression Regulation
Levomefolic Acid-13C,d3 is involved in the regulation of gene expression . It plays an essential role in DNA synthesis and methylation, which are key processes in gene expression . This makes it a valuable tool in genetic research, particularly in studies investigating the effects of gene expression on various diseases .
Cell Signaling Studies
Levomefolic Acid-13C,d3 is a methyl group donor in one-carbon metabolism reactions . These reactions are important for cell signaling, a process that governs the activities of cells and coordinates their actions . Therefore, Levomefolic Acid-13C,d3 is used in research to understand the role of cell signaling in health and disease .
Drug Metabolism Research
Levomefolic Acid-13C,d3 is used in drug metabolism studies . Its labeled form allows researchers to track its metabolic pathway in the body, providing insights into how drugs are processed and how this process can be optimized for better therapeutic outcomes .
Neural Tube Defects Prevention
Levomefolic Acid-13C,d3 is used as a supplement to prevent neural tube defects in pregnancy . It is contained in oral contraceptives to reduce the risk of neural tube defects arising from folic acid deficiency for pregnant women who conceived during use or shortly after the discontinuation of the product .
Cardiovascular Diseases Treatment
Levomefolic Acid-13C,d3 is being studied for use as a treatment for cardiovascular diseases . It plays a role in the regulation of homocysteine, where it methylates homocysteine and forms methionine and tetrahydrofolate (THF) . High levels of homocysteine are associated with an increased risk of cardiovascular diseases .
Antidepressant Pharmacotherapy
Levomefolic Acid-13C,d3 is being studied as an adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is believed to enhance the effectiveness of antidepressant medications, potentially leading to better outcomes for patients with depression .
Impurity Reference in Cardiac Drugs
Levomefolic Acid-13C,d3 is used as an impurity reference in the production of cardiac drugs and beta blockers .
Wirkmechanismus
Target of Action
Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium labeled active metabolite of folic acid . Its primary targets are various tissues in the body, including the brain, where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .
Mode of Action
Levomefolic Acid-13C,d3 interacts with its targets by being transported across the membranes, including the blood-brain barrier . It then participates in one-carbon metabolism reactions, acting as a methyl group donor . This leads to the methylation of homocysteine, forming methionine and tetrahydrofolate (THF) .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in DNA and RNA synthesis, which are vital for cell growth and replication . Additionally, it is involved in amino acid synthesis and metabolism, contributing to protein synthesis and function . It also participates in the synthesis and repair of myelin, a protective layer that surrounds nerve fibers .
Pharmacokinetics
It is known to be orally active and can penetrate the brain . This suggests that it has good bioavailability. The introduction of deuterium might influence the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The action of Levomefolic Acid-13C,d3 at the molecular and cellular level results in several effects. It helps prevent neural tube defects in pregnancy and combats folate deficiency . It also regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Levomefolic Acid-13C,d3 involves the incorporation of 13C and d3 isotopes into the folic acid molecule. This can be achieved through a series of chemical reactions that selectively introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "13C-labeled pterin", "d3-labeled para-aminobenzoic acid (PABA)", "Folic acid", "N,N-Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled pterin", "13C-labeled pterin can be synthesized from 13C-labeled glycine through a series of chemical reactions involving condensation with formyltetrahydrofolate and reduction with sodium dithionite.", "Step 2: Synthesis of d3-labeled PABA", "d3-labeled PABA can be synthesized from d3-labeled aniline through a series of chemical reactions involving nitration, reduction, and acetylation.", "Step 3: Protection of carboxylic acid group in folic acid", "Folic acid is treated with thionyl chloride and DMF to form the corresponding acid chloride, which is then treated with methanol to form the methyl ester.", "Step 4: Coupling of 13C-labeled pterin and d3-labeled PABA to folic acid", "The protected folic acid methyl ester is treated with 13C-labeled pterin and d3-labeled PABA in the presence of HCl to form the corresponding amide bond.", "Step 5: Deprotection of folic acid", "The protected folic acid is deprotected by treatment with NaHCO3 in methanol to form Levomefolic Acid-13C,d3.", "Step 6: Purification", "The crude product is purified by extraction with ethyl acetate and recrystallization from methanol/diethyl ether." ] } | |
CAS-Nummer |
1356019-94-7 |
Produktname |
Levomefolic Acid-13C,d3 |
Molekularformel |
C20H25N7O6 |
Molekulargewicht |
463.474 |
IUPAC-Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |
InChI-Schlüssel |
ZNOVTXRBGFNYRX-OWXPWHJLSA-N |
SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; LMSR; l-N5-13C,d3; Methyl-L-tetrahydrofolic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)


![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)